ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride
Overview
Description
Ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride is a compound notable for its structural complexity and potential applications in various fields of scientific research. The compound consists of a pyrrolidine ring substituted at the 3-position with an ethylidene group, making it an interesting subject for synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride generally involves the reaction of ethyl 3-bromopropionate with 3-pyrrolidinone in the presence of a strong base. This reaction facilitates the formation of the ethyl ester of 3-pyrrolidin-2-one, which is then subjected to Wittig or related reactions to introduce the ethylidene moiety. The hydrochloride salt form is typically obtained by treating the base form with hydrochloric acid in a suitable solvent, such as ethanol.
Industrial Production Methods: On an industrial scale, the preparation of this compound is optimized for yield and purity. This often involves continuous flow synthesis techniques, automation of reagent addition, and precise control of reaction conditions (e.g., temperature, pressure, pH). Purification methods such as recrystallization, extraction, and chromatography are employed to achieve high purity suitable for research and commercial use.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride is known to undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide can lead to the formation of corresponding oxidized derivatives.
Reduction: Treatment with reducing agents such as sodium borohydride or lithium aluminum hydride reduces the compound to its ethylated pyrrolidine form.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions, such as hydrolysis to form the carboxylic acid derivative.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids/Bases for Substitution: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation Products: Various oxygenated compounds, depending on the extent of oxidation.
Reduction Products: Ethylated pyrrolidine derivatives.
Substitution Products: Carboxylic acids and other derivatives.
Scientific Research Applications
Ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride has a wide range of applications in scientific research, including but not limited to:
Chemistry: Used as an intermediate in organic synthesis, especially in the preparation of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride can be compared with similar compounds such as ethyl 2-[(3E)-pyrrolidin-3-ylidene]acetate and methyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate. Unlike its counterparts, it has unique structural features and chemical properties, such as specific steric and electronic effects, which contribute to its distinct reactivity and applications. Other similar compounds include:
Ethyl 2-[(3E)-pyrrolidin-3-ylidene]acetate.
Methyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate.
Propyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate.
Exploring a bit into its comparison, it's remarkable how subtle changes in molecular structure can drastically affect a compound’s properties
Properties
IUPAC Name |
ethyl (2Z)-2-pyrrolidin-3-ylideneacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)5-7-3-4-9-6-7;/h5,9H,2-4,6H2,1H3;1H/b7-5-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDPZHKVNWDDNG-YJOCEBFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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